molecular formula C11H12O2 B3025520 3-(2,3-Dimethylphenyl)-2-propenoic acid CAS No. 361483-09-2

3-(2,3-Dimethylphenyl)-2-propenoic acid

Cat. No.: B3025520
CAS No.: 361483-09-2
M. Wt: 176.21 g/mol
InChI Key: KFSAGQATXXCOAX-VOTSOKGWSA-N
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Description

3-(2,3-Dimethylphenyl)-2-propenoic acid is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and a propenoic acid group

Scientific Research Applications

3-(2,3-Dimethylphenyl)-2-propenoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact, it is advised to wash with plenty of water and seek medical attention if irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)-2-propenoic acid typically involves the reaction of 2,3-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)-2-propenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propenoic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3-(2,3-dimethylphenyl)propanoic acid.

    Reduction: Formation of 3-(2,3-dimethylphenyl)propanol.

    Substitution: Formation of halogenated derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dimethylphenyl)-2-propenoic acid
  • 3-(3,4-Dimethylphenyl)-2-propenoic acid
  • 3-(2,3-Dimethylphenyl)-2-butenedioic acid

Uniqueness

3-(2,3-Dimethylphenyl)-2-propenoic acid is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can result in different chemical and biological properties.

Properties

IUPAC Name

(E)-3-(2,3-dimethylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-4-3-5-10(9(8)2)6-7-11(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSAGQATXXCOAX-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)/C=C/C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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